molecular formula C12H16N2O3 B1642738 Benzyl 4,5-diamino-5-oxopentanoate

Benzyl 4,5-diamino-5-oxopentanoate

Cat. No.: B1642738
M. Wt: 236.27 g/mol
InChI Key: RHKPFPFNUDBBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4,5-diamino-5-oxopentanoate is a synthetic organic compound featuring a benzyl ester group attached to a modified pentanoate backbone. The molecule is distinguished by the presence of two amino groups at the 4- and 5-positions and a ketone (oxo) group at the 5-position.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl 4,5-diamino-5-oxopentanoate

InChI

InChI=1S/C12H16N2O3/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,16)

InChI Key

RHKPFPFNUDBBOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include aliphatic and aromatic benzoate esters, as well as benzyl-containing pharmaceuticals. Key comparisons are summarized below:

Compound CAS # Substituents Functional Groups Structural Class
Benzyl 4,5-diamino-5-oxopentanoate N/A Benzyl, amino, oxo Ester, amine, ketone Modified aliphatic benzoate
Methyl benzoate 93-58-3 Methyl Ester Aliphatic saturated benzoate
Phenyl benzoate 93-99-2 Phenyl Ester Aromatic benzoate
Benzyl alcohol N/A Benzyl hydroxyl Alcohol Benzyl derivative
Benzathine benzylpenicillin 1538-09-6 Benzyl, penicillin core Antibiotic, salt Pharmaceutical salt

Key Observations:

  • Functional Group Complexity: Unlike methyl benzoate or phenyl benzoate, which possess only an ester group, the target compound’s amino and oxo groups enhance polarity, likely increasing water solubility and hydrogen-bonding capacity.
  • Benzyl Group : Shared with benzyl alcohol and benzathine benzylpenicillin, the benzyl moiety may influence metabolic pathways (e.g., hydrolysis to release benzyl alcohol) .

Physicochemical Properties

  • Solubility: The amino groups in the target compound are expected to improve aqueous solubility compared to non-polar analogues like methyl benzoate or isopropyl benzoate .
  • Stability : The ketone group may introduce susceptibility to nucleophilic attack or redox reactions, unlike simpler esters such as cis-3-hexenyl benzoate .

Metabolic and Toxicological Profiles

  • Metabolism: Similar to benzyl alcohol, the benzyl ester in the target compound may undergo hydrolysis to release benzyl alcohol, which is metabolized to benzoic acid and conjugated with glycine or glucuronic acid . However, the presence of amino groups could introduce alternative pathways, such as deamination or urea cycle interactions.
  • Toxicity: Benzyl alcohol is associated with respiratory and dermal irritation , but the amino and oxo groups in the target compound might mitigate these effects by altering bioavailability or metabolic clearance.

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